(R)-3-Isopropylisoindolin-1-one is a chiral compound belonging to the isoindoline class of heterocycles, characterized by a fused bicyclic structure comprising an isoindole and a carbonyl group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of certain biological pathways. The compound's unique structure allows for various modifications that can enhance its pharmacological properties.
The compound is classified under isoindolines, which are derivatives of isoindole. Isoindolines are known for their diverse biological activities, including anti-inflammatory and anticancer properties. (R)-3-Isopropylisoindolin-1-one is synthesized through various chemical reactions involving phthalic anhydride and primary amines, showcasing its relevance in organic synthesis and medicinal chemistry.
The synthesis of (R)-3-Isopropylisoindolin-1-one can be achieved through several methods, primarily involving the reaction of phthalic anhydride with primary amines. A notable method includes the use of nickel-catalyzed amidoalkylation reactions with γ-hydroxy lactams, which can yield various substituted isoindolinones, including (R)-3-Isopropylisoindolin-1-one .
(R)-3-Isopropylisoindolin-1-one features a chiral center at the carbon atom adjacent to the carbonyl group. Its molecular formula is , indicating the presence of carbon, hydrogen, and nitrogen atoms.
(R)-3-Isopropylisoindolin-1-one can participate in various chemical reactions typical of isoindoline derivatives:
The synthesis often involves careful control of reaction conditions, such as temperature and solvent choice, to optimize yields and selectivity .
The mechanism of action for (R)-3-Isopropylisoindolin-1-one largely depends on its biological targets. As an inhibitor of ROR-gamma (retinoic acid receptor-related orphan receptor gamma), it modulates gene expression involved in immune response and inflammation.
Studies indicate that compounds within this class can effectively bind to ROR-gamma, leading to altered transcriptional activity associated with inflammatory pathways .
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized (R)-3-Isopropylisoindolin-1-one .
(R)-3-Isopropylisoindolin-1-one has significant potential in scientific research due to its biological activity:
The ongoing exploration of its derivatives may lead to advancements in therapeutic applications targeting autoimmune diseases and other inflammatory conditions.
In antibacterial research, (R)-3-Isopropylisoindolin-1-one exhibits intrinsic activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values typically ranging from 16-64 µg/mL. The mechanism appears to involve disruption of bacterial cell wall biosynthesis, potentially through inhibition of penicillin-binding proteins (PBPs) or other enzymes involved in peptidoglycan assembly. The stereochemistry significantly influences antibacterial efficacy, with the (R)-enantiomer showing 4-8 fold greater potency than the (S)-configuration against clinically relevant strains [1].
Structure-activity relationship (SAR) studies indicate that N1 functionalization with electron-withdrawing groups enhances antibacterial potency while maintaining the chiral center at C3. For example, acylation of the lactam nitrogen with substituted benzoyl groups reduces MIC values to 2-8 µg/mL against S. aureus by potentially improving target affinity and impeding efflux mechanisms. The isopropyl group contributes to membrane penetration in Gram-positive organisms through its optimal lipophilicity, though modifications may be necessary to overcome the permeability barrier of Gram-negative outer membranes [1] [6].
The compound demonstrates synergistic effects with conventional β-lactam antibiotics against resistant strains, potentially through allosteric modulation of resistance enzymes or parallel pathway inhibition. This synergistic potential positions (R)-3-Isopropylisoindolin-1-one as a promising candidate for antibiotic adjuvants to revitalize existing antimicrobial therapies against multidrug-resistant pathogens [1].
Table 3: Biological Activities of (R)-3-Isopropylisoindolin-1-one Derivatives
Target Area | Structural Modifications | Key Biological Activity | Mechanistic Insights | Experimental Models |
---|---|---|---|---|
ERK Inhibition | N1-Pyrimidine derivatives | IC₅₀: 0.4-0.8 µM | H-bond with Met108, hydrophobic interaction with Leu156 | Enzymatic assays, Molecular modeling |
53BP1 Antagonism | N1-Ethylbenzamide derivatives | Kd: 0.17-0.85 µM (SPR) | Disruption of H4K20me2-Tudor domain interaction | NanoBRET, Foci formation assays |
Antibacterial Activity | Unmodified core | MIC: 16-64 µg/mL (MRSA) | Cell wall biosynthesis disruption | Broth microdilution assay |
N1-Acylated derivatives | MIC: 2-8 µg/mL (MRSA) | Enhanced PBP inhibition, reduced efflux | Time-kill kinetics, Synergy studies | |
Kinase Modulation | C6-Br substituted derivatives | Kd: <1 µM (BRD4 BD1) | Displacement of acetylated histone mimetics | Fluorescence polarization assays |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: